molecular formula C11H11NO2 B13517473 (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one

(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one

Cat. No.: B13517473
M. Wt: 189.21 g/mol
InChI Key: PQFFRQRPJFUMFO-JTQLQIEISA-N
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Description

(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one is a complex organic compound that belongs to the class of oxazoloisoquinolines This compound is characterized by its unique tricyclic structure, which includes an oxazole ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one can be achieved through several synthetic routes. One efficient method involves a one-pot convergent synthesis protocol using the Mitsunobu reaction followed by sequential cyclization. This method allows for the preparation of various tricyclic fused benzoxazinyl-oxazolidinones in good to excellent yields and high enantioselectivities .

Another reported method involves the Dess–Martin periodinane-mediated cascade cyclization of γ,δ-unsaturated urethanes, which provides moderate yields (36-50%) . Additionally, the synthesis can be achieved via n-BuLi mediated intramolecular cyclization reaction in linear synthetic routes (6-7 steps) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include Dess–Martin periodinane for oxidation reactions and n-BuLi for cyclization reactions. The Mitsunobu reaction, which involves the use of triphenylphosphine and diethyl azodicarboxylate, is also commonly employed .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Dess–Martin periodinane-mediated cascade cyclization yields tricyclic fused benzoxazinyl-oxazolidinones .

Scientific Research Applications

(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one has several scientific research applications, particularly in the fields of medicinal chemistry and materials science. The compound’s unique structure and reactivity make it a valuable scaffold for the development of bioactive molecules.

Chemistry: In chemistry, the compound is used as a building block for the synthesis of complex molecules

Biology and Medicine: In biology and medicine, this compound has shown potential as a scaffold for the development of antibacterial, anticoagulant, and antituberculosis agents . The compound’s ability to interact with biological targets makes it a promising candidate for drug discovery and development.

Industry: In industry, the compound’s unique properties make it suitable for use in the development of advanced materials. Its tricyclic structure and reactivity can be exploited to create materials with specific properties for various applications.

Mechanism of Action

The mechanism of action of (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity.

Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound’s mechanism of action depend on its application. For example, in antibacterial applications, the compound may target bacterial enzymes involved in cell wall synthesis, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one include other oxazoloisoquinolines and tricyclic fused benzoxazinyl-oxazolidinones. These compounds share similar structural features and reactivity, making them valuable scaffolds for the development of bioactive molecules.

Uniqueness: The uniqueness of this compound lies in its specific tricyclic structure, which provides a versatile framework for the development of new chemical entities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(10aS)-1,5,10,10a-tetrahydro-[1,3]oxazolo[3,4-b]isoquinolin-3-one

InChI

InChI=1S/C11H11NO2/c13-11-12-6-9-4-2-1-3-8(9)5-10(12)7-14-11/h1-4,10H,5-7H2/t10-/m0/s1

InChI Key

PQFFRQRPJFUMFO-JTQLQIEISA-N

Isomeric SMILES

C1[C@H]2COC(=O)N2CC3=CC=CC=C31

Canonical SMILES

C1C2COC(=O)N2CC3=CC=CC=C31

Origin of Product

United States

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